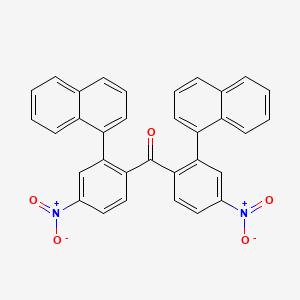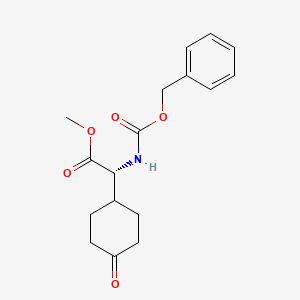
(R)-Methyl 2-(((benzyloxy)carbonyl)amino)-2-(4-oxocyclohexyl)acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
®-Methyl 2-(((benzyloxy)carbonyl)amino)-2-(4-oxocyclohexyl)acetate is a chiral compound with potential applications in various fields such as medicinal chemistry and organic synthesis. The compound features a benzyloxycarbonyl-protected amino group and a cyclohexanone moiety, making it a versatile intermediate in the synthesis of more complex molecules.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of ®-Methyl 2-(((benzyloxy)carbonyl)amino)-2-(4-oxocyclohexyl)acetate typically involves the following steps:
Protection of the Amino Group: The amino group is protected using benzyloxycarbonyl chloride in the presence of a base such as triethylamine.
Formation of the Cyclohexanone Moiety: The cyclohexanone moiety is introduced through a Michael addition reaction, where a suitable Michael acceptor is reacted with a cyclohexanone derivative.
Esterification: The final step involves esterification of the carboxylic acid group with methanol in the presence of a catalyst such as sulfuric acid.
Industrial Production Methods: Industrial production of ®-Methyl 2-(((benzyloxy)carbonyl)amino)-2-(4-oxocyclohexyl)acetate follows similar synthetic routes but on a larger scale. The process may involve continuous flow reactors to enhance efficiency and yield.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the cyclohexanone moiety, to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the cyclohexanone moiety to cyclohexanol derivatives.
Substitution: The benzyloxycarbonyl-protected amino group can be deprotected under acidic or basic conditions to yield the free amine.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Acidic conditions using hydrochloric acid or basic conditions using sodium hydroxide.
Major Products:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of free amine derivatives.
Aplicaciones Científicas De Investigación
®-Methyl 2-(((benzyloxy)carbonyl)amino)-2-(4-oxocyclohexyl)acetate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential role in enzyme inhibition and protein modification.
Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of fine chemicals and pharmaceuticals.
Mecanismo De Acción
The mechanism of action of ®-Methyl 2-(((benzyloxy)carbonyl)amino)-2-(4-oxocyclohexyl)acetate involves its interaction with specific molecular targets. The benzyloxycarbonyl-protected amino group can interact with enzymes or proteins, leading to inhibition or modification of their activity. The cyclohexanone moiety may also play a role in binding to target molecules, influencing their function.
Comparación Con Compuestos Similares
(S)-Methyl 2-(((benzyloxy)carbonyl)amino)-2-(4-oxocyclohexyl)acetate: The enantiomer of the compound with similar properties but different stereochemistry.
Methyl 2-(((benzyloxy)carbonyl)amino)-2-(cyclohexyl)acetate: Lacks the oxo group on the cyclohexyl ring.
Methyl 2-(((benzyloxy)carbonyl)amino)-2-(4-hydroxycyclohexyl)acetate: Contains a hydroxy group instead of an oxo group on the cyclohexyl ring.
Uniqueness: ®-Methyl 2-(((benzyloxy)carbonyl)amino)-2-(4-oxocyclohexyl)acetate is unique due to its specific stereochemistry and the presence of both a benzyloxycarbonyl-protected amino group and a cyclohexanone moiety. These features make it a valuable intermediate in the synthesis of chiral molecules and complex organic compounds.
Propiedades
Fórmula molecular |
C17H21NO5 |
|---|---|
Peso molecular |
319.4 g/mol |
Nombre IUPAC |
methyl (2R)-2-(4-oxocyclohexyl)-2-(phenylmethoxycarbonylamino)acetate |
InChI |
InChI=1S/C17H21NO5/c1-22-16(20)15(13-7-9-14(19)10-8-13)18-17(21)23-11-12-5-3-2-4-6-12/h2-6,13,15H,7-11H2,1H3,(H,18,21)/t15-/m1/s1 |
Clave InChI |
HGVUVLXXCDCOOL-OAHLLOKOSA-N |
SMILES isomérico |
COC(=O)[C@@H](C1CCC(=O)CC1)NC(=O)OCC2=CC=CC=C2 |
SMILES canónico |
COC(=O)C(C1CCC(=O)CC1)NC(=O)OCC2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


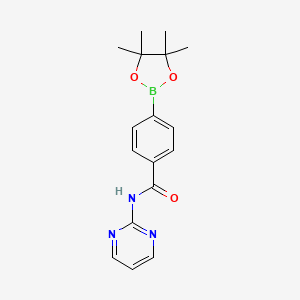
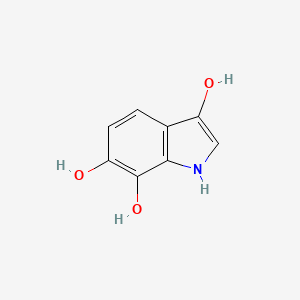



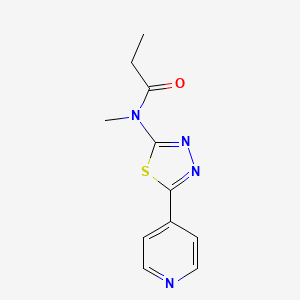
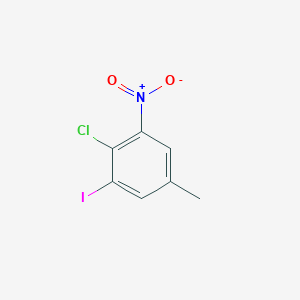
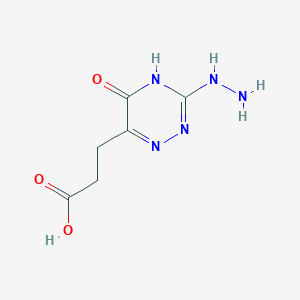
![3-(2-Amino-6-chloropyrimidin-4(1H)-ylidene)-4'-hydroxy[1,1'-biphenyl]-4(3H)-one](/img/structure/B13097926.png)
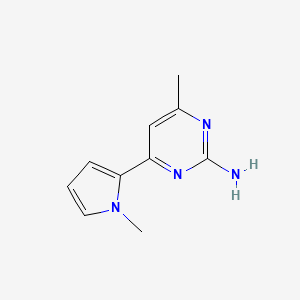
![[2-(Acetylamino)-6-oxo-3,6-dihydropyrimidin-4-yl]acetic acid](/img/structure/B13097945.png)
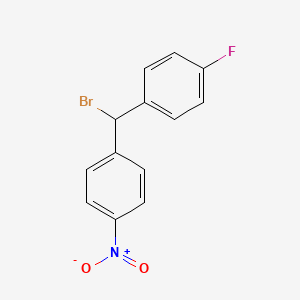
![[1,2,4]Triazolo[1,5-a]pyridine-8-carboxamide](/img/structure/B13097970.png)
